molecular formula C18H24N4O3 B7531719 4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine

4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine

Cat. No. B7531719
M. Wt: 344.4 g/mol
InChI Key: YNHUHGQDZDUIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative and has been synthesized using different methods.

Scientific Research Applications

This compound has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases. It has also been found to have anti-cancer properties and can be used in the development of new cancer treatments. Furthermore, this compound has been shown to have anxiolytic effects and can be used in the treatment of anxiety disorders.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes or receptors in the body. This inhibition results in the modulation of various physiological processes, leading to the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the body, leading to a reduction in inflammation. It has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to reduce anxiety-like behavior in animal models, suggesting its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine in lab experiments include its high potency and specificity. It can be used in small concentrations, resulting in a reduction in the cost of experiments. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine. These include further studies on its mechanism of action, its potential use in the treatment of different types of cancer, and its potential use in the development of new anti-inflammatory and anxiolytic drugs. Furthermore, research can be conducted to investigate the potential side effects of this compound and its long-term effects on the body.
Conclusion:
In conclusion, 4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been found to have anti-inflammatory, anti-cancer, and anxiolytic properties. Further research is needed to fully understand its mechanism of action, potential side effects, and long-term effects on the body.

Synthesis Methods

4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine can be synthesized using various methods. One of the methods involves the reaction of 4-methoxy-2-nitro-pyrimidine with 1-(2-bromo-ethyl)-4-methoxy-piperazine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound. Other methods include the use of different reagents and catalysts.

properties

IUPAC Name

4-methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-23-15-5-3-4-6-16(15)25-14-13-21-9-11-22(12-10-21)18-19-8-7-17(20-18)24-2/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHUHGQDZDUIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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